

Application Notes and Protocols for And1-IN-1 in High-Throughput Screening

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Compound of Interest

Compound Name: *And1-IN-1*

Cat. No.: *B15588592*

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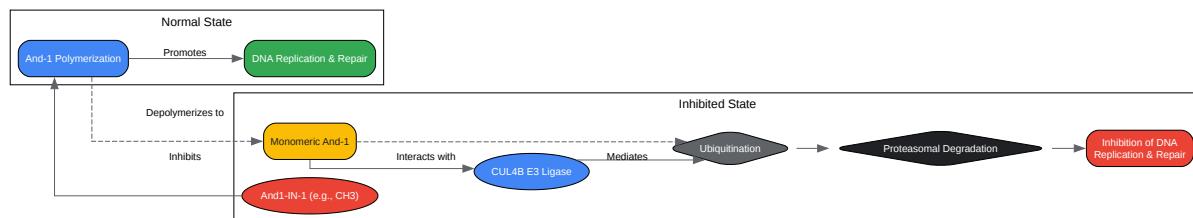
For Researchers, Scientists, and Drug Development Professionals

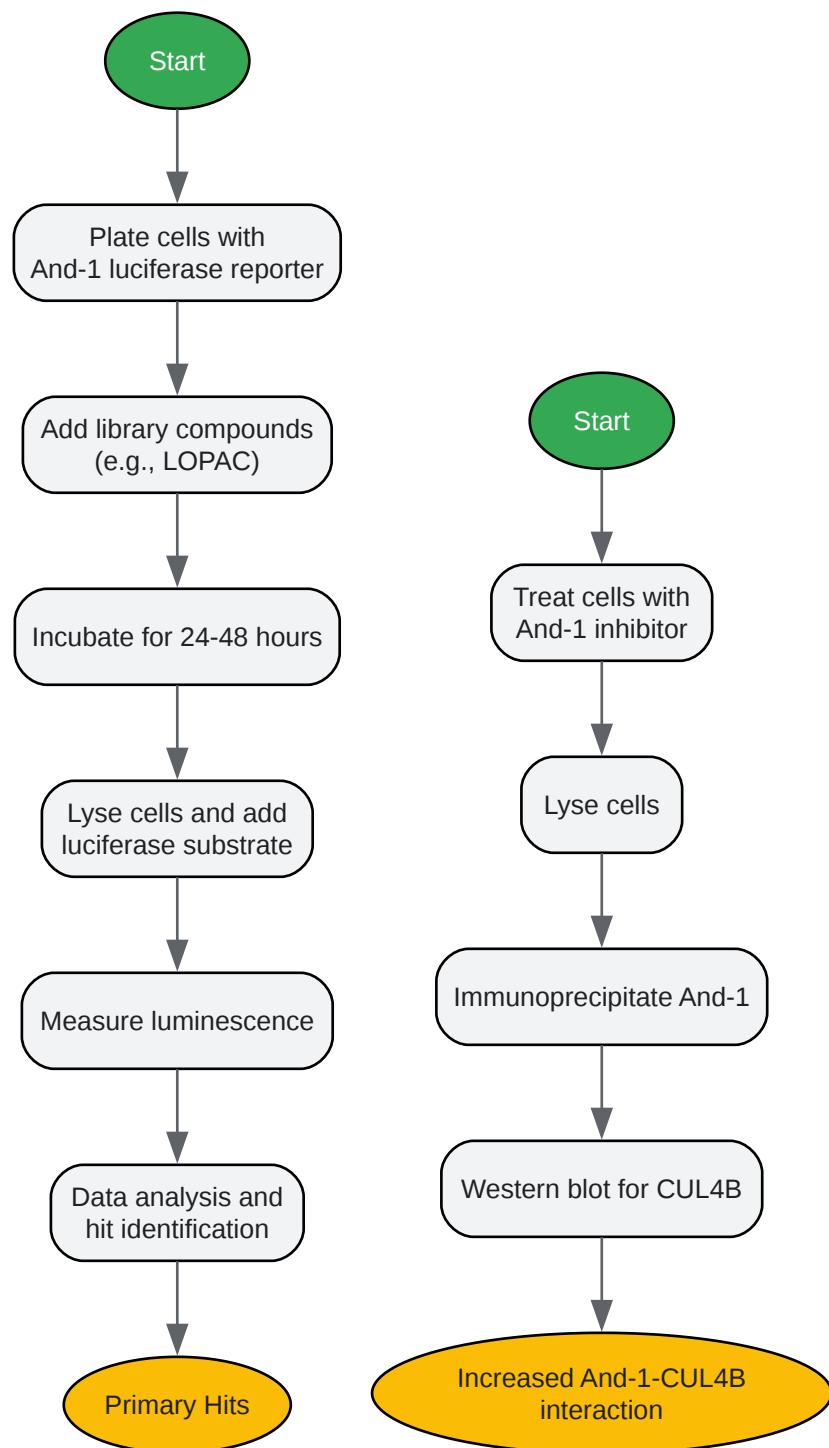
Introduction

Acidic nucleoplasmic DNA-binding protein 1 (And-1), also known as WDHD1, is a crucial factor in DNA replication and repair. Its overexpression in a wide range of cancers, but not in normal tissues, has identified it as a promising therapeutic target.^[1] High-throughput screening (HTS) efforts have led to the discovery of small molecule inhibitors of And-1, such as Bazedoxifene acetate (BZA) and the compound designated as CH3, which function by inducing the degradation of the And-1 protein.^{[1][2]} These inhibitors represent a novel class of potential anti-cancer agents. This document provides detailed application notes and protocols for the use of And-1 inhibitors in high-throughput screening and subsequent validation assays.

Mechanism of Action

The identified And-1 inhibitors, exemplified by CH3, function by directly interacting with the WD40 domain of the And-1 protein. This interaction disrupts the natural polymerization of And-1, inducing a conformational change that promotes its association with the E3 ubiquitin ligase Cullin 4B (CUL4B).^{[1][2]} This leads to the ubiquitination and subsequent proteasomal degradation of And-1, thereby depleting its cellular levels and inhibiting its function in DNA replication and repair.





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References

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- 2. Discovery and characterization of potent And-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for And1-IN-1 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588592#application-of-and1-in-1-in-high-throughput-screening]

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